Methohexital
Overview
Description
Methohexital is a barbiturate derivative that is primarily used to induce anesthesia . It is generally provided as a sodium salt (i.e., methohexital sodium) and is only used in hospital or similar settings under strict supervision . It has been commonly used to induce deep sedation or general anesthesia for surgery and dental procedures .
Synthesis Analysis
Methohexital can be synthesized in the classic manner of making barbituric acid derivatives, particularly by the reaction of malonic ester derivatives with derivatives of urea . The resulting allyl-(1-methyl-2-pentynyl) malonic ester is synthesized by subsequent alkylation of the malonic ester itself, beginning with 2-bromo-3-hexyne .
Molecular Structure Analysis
The molecular formula of Methohexital is C14H18N2O3 . The average mass is 262.304 Da and the monoisotopic mass is 262.131744 Da .
Scientific Research Applications
Activation of Epileptogenic Foci
Methohexital has been instrumental in activating epileptogenic foci during acute electrocorticography (ECoG). In a study involving 62 patients undergoing focal cortical resections and 6 patients with EEG/video monitoring, methohexital effectively activated epileptogenic foci in 87% of cases. This application was specific to the epileptogenic focus and did not affect adjacent nonepileptogenic cortex, demonstrating its targeted efficiency in epilepsy research (Wyler et al., 1987).
Use in Dental Anesthesia
Although not directly related to laboratory research, methohexital's role in dental anesthesia highlights its pharmacological properties. A study emphasized its rapid onset, predictable effects, and short action duration in dental procedures. This ultrashort-acting barbiturate exerts its effects through the GABA receptor complex, showcasing its potential for broader neurological studies (Martone et al., 1991).
Electroconvulsive Therapy (ECT)
Methohexital is widely used in ECT due to its barbiturate properties. A study discussed the occurrence of methohexital-induced seizures during ECT, providing insights into its interaction with neural activity (Vande Voort et al., 2013). Another study compared recovery and reorientation times with methohexital and ketamine in ECT, shedding light on its pharmacodynamics (Yen et al., 2015).
Orthopedic Procedures in Emergency
In emergency orthopedic procedures, methohexital's attributes such as rapid induction and recovery, brief duration, and minimal hemodynamic changes have been noted. Its safety and efficacy in such high-pressure environments suggest its reliability and prompt action (Bono et al., 1993).
Pediatric Anesthesia
Methohexital's use in pediatric anesthesia was evaluated in a large prospective series. Its efficacy, rapid onset, and safety profile in children, particularly in inducing sleep or sedation, highlight its significance in pediatric medical research (Audenaert et al., 1995).
Effect on Immune Functions
A study exploring the impact of methohexital on neutrophil free amino acid profiles and immune functions suggests its potential influence on cell metabolism and immune response. This reveals a broader biological impact of methohexital beyond its anesthetic properties (Mühling et al., 2001).
Neonatal Use
Methohexital's effectiveness and safety in neonatal care, specifically for elective intubation, were demonstrated. This underscores its applicability in critical neonatal procedures, contributing to neonatal medical research (Naulaers et al., 1997).
EEG Activation in Hyperkinetic Children
The drug's ability to induce sleep in hyperactive children requiring EEG examinations points to its utility in pediatric neurology and EEG research (Frank et al., 1966).
Safety And Hazards
Methohexital is toxic if swallowed . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Methohexital | |
CAS RN |
151-83-7 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methohexital [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methohexital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOHEXITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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